molecular formula C10H18ClN B2561735 3-Cyclopentylbicyclo[1.1.1]pentan-1-amine hydrochloride CAS No. 2580248-69-5

3-Cyclopentylbicyclo[1.1.1]pentan-1-amine hydrochloride

Cat. No.: B2561735
CAS No.: 2580248-69-5
M. Wt: 187.71
InChI Key: LDFUFSLBKRTFBU-UHFFFAOYSA-N
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Description

3-Cyclopentylbicyclo[1.1.1]pentan-1-amine hydrochloride is a chemical compound with the molecular formula C10H18ClN. It is a derivative of bicyclo[1.1.1]pentane, a structure known for its unique three-dimensional shape and rigidity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopentylbicyclo[1.1.1]pentan-1-amine hydrochloride typically involves the functionalization of the bicyclo[1.1.1]pentane framework. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butane, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellane . The reaction conditions often include the use of specific catalysts and solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as silica gel flash chromatography can be employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopentylbicyclo[1.1.1]pentan-1-amine hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3-Cyclopentylbicyclo[1.1.1]pentan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopentylbicyclo[1.1.1]pentan-1-amine hydrochloride is unique due to its cyclopentyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable for specific applications where other derivatives may not be as effective .

Properties

IUPAC Name

3-cyclopentylbicyclo[1.1.1]pentan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N.ClH/c11-10-5-9(6-10,7-10)8-3-1-2-4-8;/h8H,1-7,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDFUFSLBKRTFBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C23CC(C2)(C3)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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